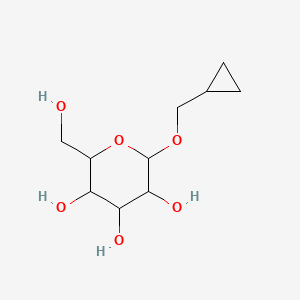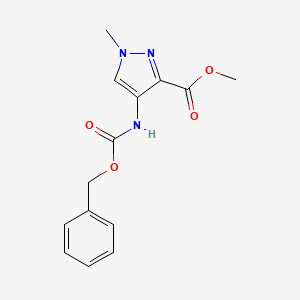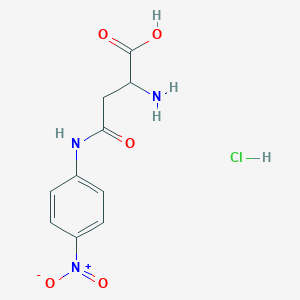![molecular formula C7H9N3O3 B12283885 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid](/img/structure/B12283885.png)
3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with β-ketoesters, followed by cyclization and subsequent functionalization to introduce the hydroxy and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Substitution reactions can introduce different substituents onto the pyrazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reagents and nucleophiles are commonly employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
- 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
- 1H-pyrazolo[3,4-b]pyridine derivatives
Comparison: Compared to similar compounds, 3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxy and carboxylic acid groups enhance its solubility and reactivity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H9N3O3 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
3-oxo-1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C7H9N3O3/c11-6-3-1-4(7(12)13)8-2-5(3)9-10-6/h4,8H,1-2H2,(H,12,13)(H2,9,10,11) |
Clave InChI |
NMTQMJQKIAALGN-UHFFFAOYSA-N |
SMILES canónico |
C1C(NCC2=C1C(=O)NN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-hydroxy-6-(hydroxymethyl)-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12283813.png)





![3-[3-(4-Fluoro-2-methoxyphenoxy)-1-propyn-1-yl]benzeneacetonitrile](/img/structure/B12283838.png)




![Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate](/img/structure/B12283865.png)
![2,2,2-trifluoro-N-(10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)-N-methylacetamide](/img/structure/B12283867.png)
![2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12283878.png)
